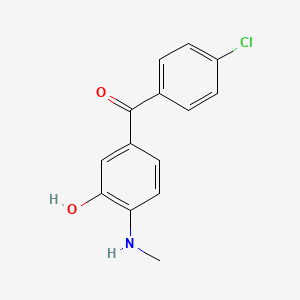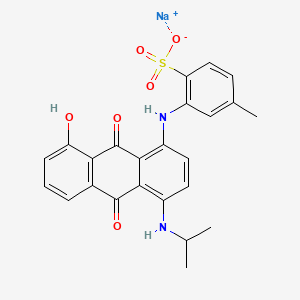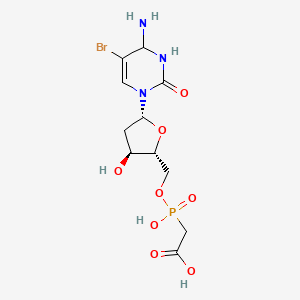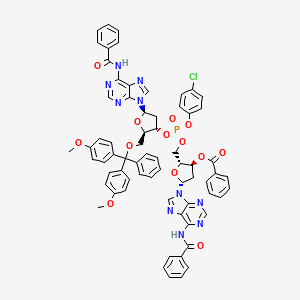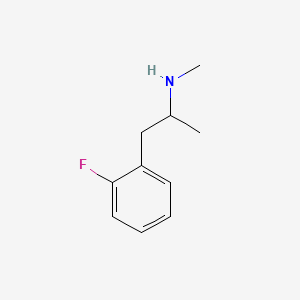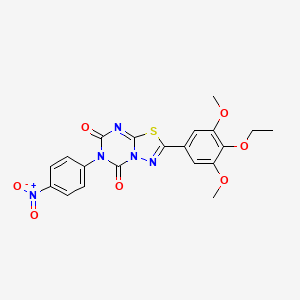
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and two ethyl groups attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
科学的研究の応用
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The chlorophenyl group enhances the compound’s binding affinity to its targets, while the ethyl groups contribute to its overall stability and solubility.
類似化合物との比較
Similar Compounds
- 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-
- 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-2,4-dihydro-
Uniqueness
Compared to similar compounds, 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-diethyl- is unique due to the presence of two ethyl groups, which enhance its chemical stability and solubility
特性
CAS番号 |
116114-15-9 |
|---|---|
分子式 |
C12H14ClN3O |
分子量 |
251.71 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2,4-diethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H14ClN3O/c1-3-15-11(14-16(4-2)12(15)17)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3 |
InChIキー |
GLXNKHITAMTKMO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN(C1=O)CC)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




